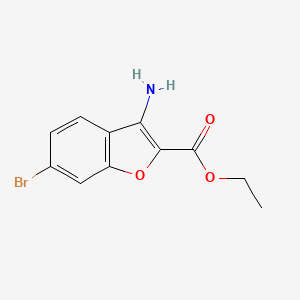

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

概要

説明

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS: 887250-14-8) is a brominated benzofuran derivative with the molecular formula C₁₁H₁₀BrNO₃ and a molecular weight of 284.11 g/mol . The compound features a benzofuran core substituted with an amino group at position 3, a bromine atom at position 6, and an ethyl ester at position 2. It is commercially available as a solid with 95% purity, though supply status varies by supplier . Benzofuran derivatives are widely studied for their applications in medicinal chemistry and materials science due to their structural versatility and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-bromobenzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by amination and esterification reactions. One common method includes the bromination of 3-amino-benzofuran-2-carboxylic acid, followed by esterification with ethanol under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

化学反応の分析

Types of Reactions

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form hydrogen derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives of benzofuran.

Reduction: Hydrogen derivatives of benzofuran.

Substitution: Hydroxyl or alkyl-substituted benzofuran derivatives.

科学的研究の応用

Chemical Intermediates

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate serves as an intermediate in the synthesis of more complex benzofuran derivatives. Its unique functional groups allow for various chemical transformations, making it versatile in organic synthesis.

Research indicates that this compound exhibits potential anti-tumor , antibacterial , and anti-inflammatory properties. Studies have shown that it may interact with specific molecular targets, inhibiting enzymes involved in cell proliferation, which is crucial for its anti-cancer effects.

Pharmaceutical Development

The compound is being investigated for its potential use in drug development, particularly in designing antimicrobial and anticancer agents. Its structural features contribute to its biological activity, making it a candidate for further therapeutic exploration .

Agricultural Chemicals

This compound is also explored for applications in agricultural chemicals, potentially serving as a pesticide or herbicide due to its biological activity against various pathogens.

Case Studies

Several studies highlight the applications of this compound:

- Anti-Cancer Research : A study demonstrated that derivatives of this compound inhibit tumor growth in vitro by targeting specific pathways involved in cell division .

- Antibacterial Studies : Research showed promising results against bacterial strains, suggesting its potential as a new class of antibiotics .

- Agricultural Applications : Field studies indicated that formulations containing this compound effectively reduced pathogen incidence on crops, demonstrating its utility in sustainable agriculture practices .

作用機序

The mechanism of action of ethyl 3-amino-6-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

類似化合物との比較

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Physicochemical Properties

The table below compares Ethyl 3-amino-6-bromobenzofuran-2-carboxylate with four analogous compounds:

*Estimated based on structural analogs.

Key Observations:

Polarity and Reactivity: The amino group in this compound increases polarity compared to analogs with electron-withdrawing groups (e.g., cyano, methoxy) or bulky substituents. This makes it more reactive in nucleophilic substitutions or coupling reactions .

Steric Effects : Bulky substituents (e.g., 2-bromophenylmethoxy) reduce rotational freedom and may hinder interactions in binding assays or synthetic modifications .

生物活性

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, including anti-tumor and antibacterial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 284.11 g/mol. Its structure features a benzofuran moiety with an amino group at the 3-position and a bromine atom at the 6-position, contributing to its unique reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological processes. Notably, it is believed to inhibit certain enzymes that are crucial for cell proliferation, which underlies its anti-tumor effects. Additionally, it may affect pathways related to bacterial virulence by targeting enzymes critical for the proper folding of virulence factors in pathogenic bacteria like Escherichia coli (EcDsbA) .

1. Anti-Tumor Activity

Research indicates that compounds similar to this compound exhibit promising anti-cancer properties. These compounds have been shown to interact with enzymes involved in tumor growth, potentially leading to inhibited proliferation of cancer cells.

2. Antibacterial Properties

This compound has demonstrated antibacterial activity against various strains of bacteria. Studies have shown that derivatives within this class can effectively inhibit E. coli and Bacillus subtilis, making them candidates for further pharmacological exploration .

Case Study: Antibacterial Activity

In a comparative study, several benzofuran derivatives were synthesized and evaluated for their antibacterial efficacy against E. coli and B. subtilis. The results indicated that compounds derived from benzofuran scaffolds exhibited significant antibacterial activity, with some achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .

| Compound | MIC against B. subtilis (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Compound A | 1.25 ± 0.60 | 1.80 ± 0.25 |

| Compound B | 1 ± 1.50 | 2.4 ± 1.00 |

This table highlights the effectiveness of these compounds in inhibiting bacterial growth.

Case Study: Anti-Tumor Activity

Another study focused on the anti-tumor potential of this compound analogs demonstrated their ability to induce apoptosis in cancer cell lines through enzyme inhibition pathways. The structural modifications on the benzofuran scaffold were crucial for enhancing potency and selectivity towards tumor cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, a microwave-assisted approach (conventional heating at 90–95°C for 9 hours with aromatic amines and HCl) offers moderate yields (~60–70%), while ultrasound-assisted one-pot reactions using phase-transfer catalysts like PEG-400 in acetonitrile improve efficiency and reduce side products . Key variables include temperature, solvent polarity, and catalyst choice.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : IR spectroscopy identifies amine (-NH₂) and carbonyl (C=O) stretches (e.g., 1670–1700 cm⁻¹). H/C NMR confirms substitution patterns: the benzofuran aromatic protons resonate at δ 6.8–7.5 ppm, while the ethyl ester group appears as a triplet (δ 1.3 ppm) and quartet (δ 4.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 312.9845) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The benzofuran core serves as a scaffold for non-steroidal anti-inflammatory agents and kinase inhibitors. The amino and bromo groups enable further functionalization, such as coupling reactions (e.g., Suzuki-Miyaura) to generate derivatives for bioactivity screening .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles, particularly for non-planar benzofuran rings. For example, Cremer-Pople puckering parameters quantify ring distortion (e.g., amplitude Å for six-membered analogs). ORTEP-3 visualizes thermal ellipsoids to assess disorder in bromine substituents .

Q. How should researchers address contradictions in spectral data vs. computational predictions?

- Methodological Answer : Discrepancies between experimental C NMR shifts (e.g., δ 160–165 ppm for carboxylate) and DFT calculations may arise from solvent effects or conformational flexibility. Hybrid methods combining Gaussian-based DFT (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) improve accuracy .

Q. What strategies optimize regioselectivity in bromination or amination reactions of benzofuran derivatives?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium amides or Pd-catalyzed C-H activation ensures selective bromination at the 6-position. For amination, CuI/1,10-phenanthroline systems promote Buchwald-Hartwig coupling with aryl halides, minimizing competing pathways .

Q. Key Notes

特性

IUPAC Name |

ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAYNCRLFMCJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726335 | |

| Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887250-14-8 | |

| Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。